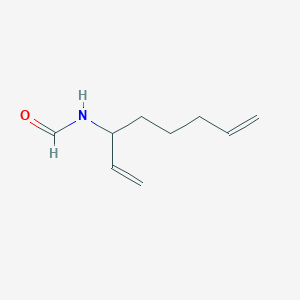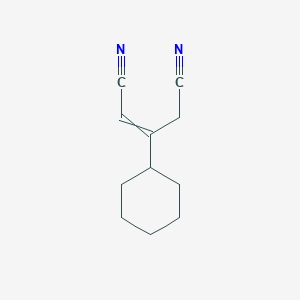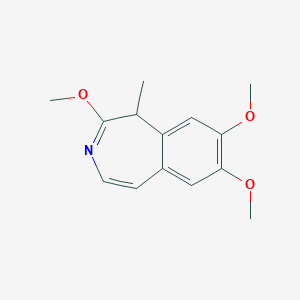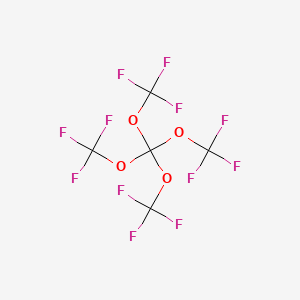![molecular formula C17H18N4O3 B14351807 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde CAS No. 94711-36-1](/img/structure/B14351807.png)
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-nitrobenzaldehyde under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Nitro and aldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, and alkylated products.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and marker.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Wirkmechanismus
The mechanism of action of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can affect cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-(Diethylamino)azobenzene: Lacks the nitro group and aldehyde functionality.
4-(Diethylamino)phenylazo-2-nitrobenzene: Similar but with different substitution patterns on the aromatic rings.
Uniqueness
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both the diethylamino and nitro groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94711-36-1 |
|---|---|
Molekularformel |
C17H18N4O3 |
Molekulargewicht |
326.35 g/mol |
IUPAC-Name |
4-[[4-(diethylamino)phenyl]diazenyl]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C17H18N4O3/c1-3-20(4-2)15-8-6-14(7-9-15)18-19-16-10-5-13(12-22)11-17(16)21(23)24/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZXAPOJSFMROLFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



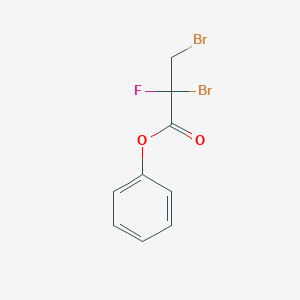
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)



